molecular formula C17H17ClN2O2S B2404288 (E)-2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-4-ylmethyl)ethenesulfonamide CAS No. 1281687-92-0

(E)-2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-4-ylmethyl)ethenesulfonamide

Cat. No. B2404288
CAS RN: 1281687-92-0
M. Wt: 348.85
InChI Key: YBDCRUWZCQRDLG-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. Sulfonamides have a variety of biological activities and are the basis for several groups of drugs, including sulfa drugs .

Scientific Research Applications

Transfer Hydrogenation and Catalysis

Pyridinesulfonamide derivatives have been explored for their catalytic properties in transfer hydrogenation reactions. Studies like the one conducted by Ruff et al. (2016) demonstrate how these compounds, in combination with metal complexes, can facilitate the hydrogenation of ketones without the need for basic additives or halide abstractors, showcasing their utility in sustainable chemical synthesis processes (Ruff et al., 2016).

Antimicrobial Activity

Compounds bearing the pyridinesulfonamide fragment have shown promising antimicrobial properties. Research by Elangovan et al. (2021) on novel synthesized (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide from pyridine-4-carboxaldehyde and sulfadiazine revealed significant antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Elangovan et al., 2021).

Nonlinear Optics

The structural features of pyridinesulfonamide derivatives contribute to their applications in nonlinear optics. Research into phenylethynylpyridinium derivatives by Umezawa et al. (2005) has shown these compounds' potential in second-order nonlinear optical applications, indicating their relevance in materials science and photonic technologies (Umezawa et al., 2005).

Anticancer Activity

The investigation into sulfonamide derivatives for anticancer activity has been a significant area of research. Studies such as those by Szafrański and Sławiński (2015) on novel 1-(4-substituted pyridine-3-sulfonyl)-3-phenylureas show potential anticancer activity, offering insights into the design of new therapeutic agents (Szafrański & Sławiński, 2015).

Electro-Optic Materials

Pyridinesulfonamide derivatives are also explored for their applications in electro-optic materials. Facchetti et al. (2003) synthesized heterocycle-based derivatives for use in nonlinear optical/electro-optic multilayers, demonstrating the versatility of these compounds in advanced material applications (Facchetti et al., 2003).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many sulfonamides act as inhibitors of enzymes involved in folate synthesis in bacteria, making them effective antibiotics .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. Given that it’s a sulfonamide derivative, it could be studied for potential medicinal uses .

properties

IUPAC Name

(E)-2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-4-ylmethyl)ethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c18-16-3-1-14(2-4-16)9-12-23(21,22)20(17-5-6-17)13-15-7-10-19-11-8-15/h1-4,7-12,17H,5-6,13H2/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDCRUWZCQRDLG-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=NC=C2)S(=O)(=O)C=CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N(CC2=CC=NC=C2)S(=O)(=O)/C=C/C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-4-ylmethyl)ethenesulfonamide

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